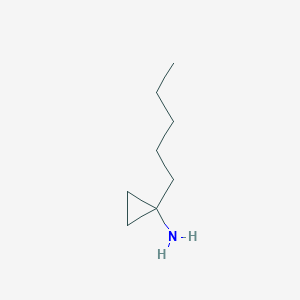

1-Pentylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-pentylcyclopropan-1-amine |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-8(9)6-7-8/h2-7,9H2,1H3 |

InChI Key |

VJIJQMBCGHQQBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CC1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Pentylcyclopropan 1 Amine

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions, including acid-catalyzed, metal-catalyzed, and radical-mediated processes. These reactions typically proceed via intermediates where the ring opens to relieve strain, leading to the formation of more stable acyclic products.

In the presence of strong acids, the amine group of 1-Pentylcyclopropan-1-amine is protonated, forming a 1-pentylcyclopropylammonium ion. Under superacidic conditions, further protonation can trigger the cleavage of the cyclopropane ring. nih.gov The mechanism involves the formation of a highly unstable dicationic intermediate. nih.gov

The cleavage of the C-C bonds in the cyclopropane ring is driven by the relief of ring strain. Theoretical calculations on similar cyclopropylamine (B47189) structures suggest that the bond most likely to cleave is the one that leads to the most stable carbocationic intermediate. nih.gov For this compound, acid-catalyzed ring-opening would likely proceed through a pathway that stabilizes the resulting positive charge, which can then be trapped by a nucleophile. The reaction course is determined by the energy of the transition states, with the pathway having the lower energy barrier being the kinetically preferred one. nih.gov

Table 1: Postulated Products of Acid-Catalyzed Ring-Opening

| Reactant | Reagent | Postulated Intermediate | Potential Product (after nucleophilic trap) |

|---|

Transition metals are effective catalysts for the ring-opening of cyclopropanes due to their ability to insert into C-C bonds. nih.gov For cyclopropylamines like this compound, these transformations often utilize the nitrogen atom as a directing or activating group. acs.org Catalysts based on nickel, palladium, rhodium, and copper have been employed for such reactions. nih.govsustech.edu.cnmdpi.com

One common mechanistic pathway involves the oxidative addition of a low-valent metal catalyst to one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. nih.gov This intermediate can then undergo further reactions, such as reductive elimination or reaction with an external reagent, to yield a variety of ring-opened products. For instance, nickel-catalyzed reactions of cyclopropyl (B3062369) ketones, a related class of compounds, have been shown to proceed through a concerted, asynchronous ring-opening transition state to form an alkylnickel(II) intermediate, which can then be engaged in cross-coupling reactions. nih.gov Similar reactivity can be anticipated for this compound, leading to difunctionalized acyclic amines.

Table 2: Examples of Metal-Catalyzed Ring-Opening Reactions of Cyclopropylamines

| Catalyst System | Reaction Type | Product Type |

|---|---|---|

| Nickel(0) complexes | Cross-coupling | Difunctionalized acyclic amines |

| Rhodium(I) complexes | [3+2] Cycloaddition | Functionalized cyclopentylamines |

The cyclopropane ring in this compound is highly susceptible to opening via radical intermediates. psu.eduresearchgate.net These processes can be initiated through single-electron transfer (SET) using photoredox catalysis or by chemical radical initiators. researchgate.netbris.ac.uk

A typical mechanism involves the oxidation of the amine to form a radical cation. psu.edu This is followed by the extremely rapid (rate constants on the order of 10⁸ s⁻¹) ring-opening of the cyclopropylcarbinyl radical to the thermodynamically more stable homoallylic radical. psu.edu This intermediate is then free to participate in a variety of subsequent reactions. For example, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes proceeds through a hydrogen radical dissociation pathway, leading to the formation of a carbon-centered radical after ring-opening, which then undergoes cyclization to form polyfunctionalized cyclopentylamines. acs.org Similarly, visible-light-induced photoredox catalysis can generate a nitrogen-centered radical from an N-sulfonylated cyclopropylamine, which triggers a strain-induced ring opening and subsequent cycloaddition with an olefin to form cyclopentane (B165970) derivatives. researchgate.netbris.ac.uk

Table 3: Key Steps in Radical-Mediated Ring-Opening

| Step | Description | Intermediate |

|---|---|---|

| 1. Initiation | Formation of a radical cation or nitrogen-centered radical via SET or H-abstraction. | Amine radical cation / Nitrogen-centered radical |

| 2. Ring-Opening | Rapid β-scission of the cyclopropane ring. | Homoallylic radical |

Amine Functional Group Reactivity

The primary amine group of this compound exhibits reactivity typical of other primary alkylamines, participating in reactions such as acylation, sulfonylation, and condensation with carbonyl compounds. libretexts.orgmasterorganicchemistry.com

This compound readily undergoes acylation and sulfonylation. Acylation with acyl chlorides or acid anhydrides yields the corresponding N-(1-pentylcyclopropyl)amides. libretexts.orgallen.in This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acylating agent. allen.in

Sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. sapub.org This reaction produces a stable N-(1-pentylcyclopropyl)sulfonamide. Sulfonylation is an important transformation as the resulting sulfonamide group can alter the chemical properties of the parent amine and is a key functional group in many biologically active molecules. sapub.org

Table 4: Representative Acylation and Sulfonylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Acylation | N-(1-pentylcyclopropyl)acetamide |

| p-Toluenesulfonyl chloride | Sulfonylation | N-(1-pentylcyclopropyl)-4-methylbenzenesulfonamide |

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comscispace.com This reaction is typically reversible and acid-catalyzed. libretexts.orgarkat-usa.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. scispace.comresearchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. masterorganicchemistry.comlibretexts.org The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine. mnstate.edu

Table 5: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Acid catalyst, removal of H₂O | Aldimine |

Derivatization and Analogues of 1 Pentylcyclopropan 1 Amine

Synthesis of Amide, Urea, and Thiourea (B124793) Derivatives

Extensive searches of chemical databases and scholarly articles did not yield any specific methods for the synthesis of amide, urea, or thiourea derivatives starting from 1-Pentylcyclopropan-1-amine.

In general, primary amines are common starting materials for the synthesis of these derivatives. Amides are typically formed through the reaction of an amine with a carboxylic acid or its activated derivatives (such as acyl chlorides or anhydrides), often in the presence of a coupling agent. nih.govorgsyn.org Urea derivatives are commonly synthesized by reacting an amine with an isocyanate, or through phosgene-based methods. organic-chemistry.orgasianpubs.orgnih.govmdpi.combeilstein-journals.org Similarly, thioureas can be prepared from the reaction of an amine with an isothiocyanate or carbon disulfide. organic-chemistry.orgmdpi.comorganic-chemistry.orgresearchgate.netsioc-journal.cn

However, no literature specifically describes the application of these general methods to this compound. Consequently, no experimental data, reaction conditions, or yields for the synthesis of its amide, urea, or thiourea derivatives can be reported.

Structural Modifications of the Pentyl Side Chain

Alterations to the pentyl side chain of this compound would lead to a range of analogues with potentially different physical, chemical, and biological properties. Such modifications could include changes in chain length, the introduction of branching, or the incorporation of other functional groups along the five-carbon chain.

A review of the available scientific literature indicates that no studies have been published detailing the structural modification of the pentyl side chain of this compound. While synthetic strategies for modifying alkyl chains in other molecules are known, their specific application to this compound has not been documented.

Formation of Polycyclic and Heterocyclic Analogues

The creation of polycyclic and heterocyclic structures incorporating the 1-aminocyclopropane motif is a plausible synthetic goal. Such structures could be formed through various cyclization reactions involving the amine and/or the pentyl side chain. magtech.com.cnnih.govresearchgate.netclockss.orgnih.govresearchgate.net

However, a thorough search of the scientific literature found no reports on the synthesis of polycyclic or heterocyclic analogues derived from this compound. Therefore, no specific synthetic routes or characterization data for such compounds can be provided.

Data Tables

Due to the absence of specific research findings for this compound in the reviewed literature, no data is available to populate any interactive data tables.

Advanced Spectroscopic and Analytical Methodologies for Cyclopropylamine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Pentylcyclopropan-1-amine in solution. ox.ac.ukbhu.ac.in By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be unequivocally determined. savemyexams.comlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information. savemyexams.com The protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between δ 0.2 and 1.0 ppm, due to the ring's shielding effects. ipb.pt These protons would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The protons of the pentyl group would resonate at characteristic chemical shifts: the terminal methyl group (CH₃) would appear as a triplet around δ 0.9 ppm, while the methylene (B1212753) groups (CH₂) would produce multiplets in the δ 1.2-1.6 ppm range. The methylene group adjacent to the nitrogen atom would be shifted further downfield. The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The quaternary carbon of the cyclopropyl ring attached to the pentyl and amine groups would have a characteristic chemical shift. The two methylene carbons of the cyclopropane (B1198618) ring are expected to be in the upfield region of the spectrum (δ 10-25 ppm). ipb.pt The carbons of the pentyl chain would show distinct signals, with the terminal methyl carbon being the most shielded (furthest upfield).

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments. ox.ac.uk A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pentyl chain and the cyclopropyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. ox.ac.ukrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 0.2 - 1.0 (m) | 10 - 25 |

| Cyclopropyl-C(quat) | - | 30 - 45 |

| Pentyl-CH₂ (α to C) | 1.4 - 1.8 (m) | 30 - 40 |

| Pentyl-CH₂ (β, γ) | 1.2 - 1.6 (m) | 22 - 32 |

| Pentyl-CH₂ (δ) | 1.2 - 1.6 (m) | 22 - 32 |

| Pentyl-CH₃ (ε) | ~0.9 (t) | ~14 |

| NH₂ | Variable (br s) | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. ipb.ptorganicchemistrydata.orguni-koeln.de m = multiplet, t = triplet, br s = broad singlet.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through the analysis of its fragmentation patterns. msu.edu

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₈H₁₇N) would be expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 127. docbrown.info The presence of a single nitrogen atom results in an odd nominal molecular weight, which is a useful characteristic according to the "nitrogen rule". msu.edu

Fragmentation Analysis: The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info For this compound, this would involve the loss of the pentyl radical (•C₅H₁₁) to form a stable cyclopropyliminium ion at m/z 56. Alternatively, cleavage of a C-C bond within the cyclopropane ring could occur.

Loss of Alkyl Chain Fragments: Fragmentation of the pentyl group can occur, leading to a series of peaks corresponding to the loss of alkyl radicals (e.g., [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺, [M-C₄H₉]⁺). libretexts.org

Cyclopropane Ring Fragmentation: The cyclopropane ring itself can fragment. The parent cyclopropane molecule shows characteristic fragments at m/z 41 ([C₃H₅]⁺) and 39 ([C₃H₃]⁺). msu.edudocbrown.info These fragments may also be observed in the spectrum of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula and further confirms the compound's identity. biorxiv.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M) |

| 112 | [C₇H₁₄N]⁺ | Loss of •CH₃ |

| 70 | [C₄H₈N]⁺ | Cleavage of the pentyl chain |

| 56 | [C₃H₆N]⁺ | α-cleavage, loss of •C₅H₁₁ (Base Peak) |

| 41 | [C₃H₅]⁺ | Cyclopropyl ring fragment |

Note: Predicted fragmentation is based on established principles of mass spectrometry for amines and cyclic alkanes. msu.edudocbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C-H stretching vibrations.

N-H Vibrations: A primary amine group (-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching modes. epa.gov An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: C-H stretching vibrations of the pentyl group's CH₂ and CH₃ groups would appear just below 3000 cm⁻¹. epa.gov A key characteristic of the cyclopropane ring is the C-H stretching vibration that occurs at higher wavenumbers than in other alkanes, typically in the 3000-3100 cm⁻¹ region. ias.ac.in

Cyclopropane Ring Vibrations: The cyclopropane ring also exhibits characteristic "ring breathing" and deformation modes at lower frequencies. ias.ac.in

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric "ring breathing" vibration of the cyclopropane ring, often weak in the IR spectrum, would be expected to produce a strong and sharp band in the Raman spectrum, typically around 1200 cm⁻¹. rsc.orgrsc.org

The C-C stretching vibrations of the pentyl chain would also be visible in the Raman spectrum.

Together, IR and Raman spectra provide a detailed and complementary picture of the vibrational modes of this compound, confirming the presence of the key functional groups and the cyclopropyl moiety. capes.gov.brcdnsciencepub.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 (m) | Weak |

| C-H stretch (cyclopropyl) | 3000 - 3100 (m) | 3000 - 3100 (s) |

| C-H stretch (pentyl) | 2850 - 2960 (s) | 2850 - 2960 (s) |

| N-H bend | 1590 - 1650 (m) | Weak |

| C-H bend (pentyl) | 1375 - 1470 (m) | 1375 - 1470 (m) |

| Cyclopropane ring breathing | Weak | ~1200 (s) |

Note: s = strong, m = medium. Frequencies are approximate and based on data for cyclopropylamines and alkanes. epa.govias.ac.inrsc.org

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. nih.gov For this compound, this technique would require the formation of a suitable single crystal.

While a crystal structure for this compound itself is not publicly available, analysis of related substituted cyclopropylamine (B47189) structures reveals key structural features. clockss.orgnih.gov

Cyclopropane Ring Geometry: The C-C bond lengths within the cyclopropane ring are expected to be around 1.51 Å. cdnsciencepub.com The internal C-C-C bond angles are constrained to approximately 60°, indicative of significant ring strain.

Bonding to the Ring: The C-C bond connecting the pentyl group to the ring and the C-N bond of the amine group would be of particular interest, as their lengths would reflect the electronic interactions with the strained ring.

Conformation: The crystal structure would reveal the preferred conformation of the pentyl group relative to the cyclopropane ring and the orientation of the amine group. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing.

Table 4: Typical Structural Parameters for a 1-Substituted Cyclopropylamine Moiety from X-Ray Crystallography

| Parameter | Typical Value |

| C-C bond length (in ring) | ~1.51 Å |

| C-C-C bond angle (in ring) | ~60° |

| C(ring)-C(substituent) bond length | ~1.52 Å |

| C(ring)-N bond length | ~1.47 Å |

| H-C-H bond angle | ~116° |

Note: Values are based on data from published crystal structures of cyclopropylamine derivatives. cdnsciencepub.comnih.govclockss.org

Surface Analysis Techniques (e.g., XPS, TOF-SIMS) for Thin Film Studies

When this compound is used to modify surfaces or is studied as a thin film, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed. phi.com These methods provide information about the elemental composition and molecular structure of the uppermost few nanometers of a surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the sample surface.

Elemental Composition: An XPS survey scan of a this compound film would show peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s, if any surface oxidation has occurred). The relative atomic concentrations can be calculated from the peak areas.

Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions would provide information about the chemical bonding. The C 1s spectrum could be resolved into components representing the alkyl C-C/C-H bonds and the C-N bond. The N 1s peak position would be characteristic of the primary amine group. npl.co.uknih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive mass spectrometry technique that identifies molecular fragments emitted from a surface under bombardment by a primary ion beam. phi.com

Molecular Information: ToF-SIMS provides a detailed mass spectrum of the surface, showing peaks corresponding to the intact molecular ion (if detectable) and characteristic fragments of this compound. This is useful for confirming the presence of the compound on a surface and studying its orientation.

Chemical Imaging: Imaging ToF-SIMS can map the lateral distribution of specific molecular fragments, which is valuable for assessing the uniformity of a coating or identifying domains in a patterned surface. nih.gov Chemical derivatization techniques can be used to enhance the detection of the amine groups. researchgate.net

Table 5: Expected Information from Surface Analysis of a this compound Film

| Technique | Information Obtained |

| XPS | - Quantitative elemental composition (C, N) - Chemical state of carbon (C-C, C-N) - Chemical state of nitrogen (primary amine) |

| ToF-SIMS | - Detection of molecular ion and characteristic fragments - High-sensitivity surface identification - Chemical mapping of the surface distribution |

Note: The application of these techniques is based on established methodologies for the surface analysis of organic and polymeric thin films containing amine functionalities. npl.co.uknih.govresearchgate.net

Applications of 1 Pentylcyclopropan 1 Amine As a Synthetic Intermediate and Material Precursor

Role in Complex Molecule Synthesis

The cyclopropylamine (B47189) motif is a significant structural element found in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov As a result, derivatives like 1-pentylcyclopropan-1-amine are valuable synthetic intermediates for introducing this key functionality into larger, more complex molecules. nordmann.global The strained cyclopropane (B1198618) ring can participate in various ring-opening or cycloaddition reactions, providing pathways to diverse molecular scaffolds. nih.govacs.org

One of the primary applications of cyclopropylamines is in cycloaddition reactions. For instance, they can undergo [3+2] cycloadditions with olefins, a powerful method for constructing five-membered ring systems like cyclopentylamines. rsc.org These reactions can be initiated by photoredox catalysis, where the cyclopropylamine, upon single-electron oxidation, forms a distonic radical cation that subsequently reacts with the alkene. nih.gov Recent advancements have focused on making these processes more efficient and enantioselective. Iron(II)-catalyzed radical [3+2] cyclizations of N-aryl cyclopropylamines with various alkenes have been developed, offering a straightforward route to polyfunctionalized cyclopentylamines under mild conditions. acs.org This method is notable for not requiring an extra oxidant and for using ethanol (B145695) as a solvent. acs.org

Furthermore, photocatalyst- and additive-free multi-component reactions driven by a cyclopropylamine-based electron-donor-acceptor (EDA) complex in water have been developed. rsc.org These reactions can produce a series of cyclopentylamines from readily available starting materials and have been applied to the late-stage functionalization of commercial pharmaceutical compounds. rsc.org The utility of these methods highlights how this compound could serve as a precursor to novel, complex molecules with potential applications in drug discovery. The pentyl group could modulate properties such as solubility and biological activity in the final products.

Table 1: Examples of Cycloaddition Reactions Involving Cyclopropylamines

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| Asymmetric [3+2] Photocycloaddition | N-Arylcyclopropylamines, 3-Methylene-isoindolin-1-ones | Chiral H-bonding catalyst, Visible light | Enantioenriched Cyclopentylamines | 75-97 | rsc.org |

| Iron-Catalyzed Radical [3+2] Cyclization | N-Arylcyclopropylamines, Alkenes | FeCl₂·4H₂O, EtOH, 25 °C | Polyfunctionalized Cyclopentylamines | Good | acs.org |

| Photocatalyst-Free Multi-component Reaction | Cyclopropylamine, Aldehyde, Activated Methylene (B1212753) Species | Visible light, Water | Cyclopentylamines | up to 93 | rsc.org |

| Diastereoselective [3+2] Cycloaddition | N-Cyclopropylanilines, 2-Methylene-tetrahydronaphtalene-1-ones | rac-BINOL-PA-Ph, Blue LED | 2-Amino-spiro[4.5]decane-6-ones | - | mdpi.com |

Utility in Ligand Design for Catalysis

The amine functional group is a cornerstone in the design of ligands for transition metal catalysis. Amines can act as strong sigma-donors, binding to metal centers and influencing their electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. msu.edu this compound, with its primary amine group, is a candidate for the synthesis of novel ligands. The specific structure, featuring both a bulky pentyl group and a rigid cyclopropyl (B3062369) moiety, could impart unique steric and electronic effects on a metal catalyst.

The development of ligands is crucial for advancing cross-coupling reactions, such as the Buchwald-Hartwig amination, which is fundamental for forming C-N bonds. acs.org While specific ligands based on this compound are not documented, the broader class of cyclopropylamines has been the subject of catalytic studies. For example, nickel-catalyzed N-arylation of cyclopropylamine with (hetero)aryl halides has been achieved at room temperature. researchgate.net This reaction relies on the careful design of bisphosphine ligands to enable the challenging C(sp²)-N cross-coupling. researchgate.net The development of such catalytic systems demonstrates that cyclopropylamines can be effectively used in demanding transformations, and their derivatives, like this compound, could be incorporated into ligands to tune catalytic performance for specific applications. The combination of the amine with the adjacent cyclopropyl ring could lead to bidentate or pincer-type ligands with distinct coordination geometries.

Table 2: Catalytic Systems for N-Arylation of Cyclopropylamine

| Catalyst System | Reaction Type | Substrates | Key Features | Ref |

|---|---|---|---|---|

| (L)NiCl(o-tolyl) Pre-catalysts (L = bisphosphine) | C(sp²)-N Cross-Coupling | Cyclopropylamine, (Hetero)aryl (pseudo)halides | Room temperature reaction; broad substrate scope including various heterocycles. | researchgate.net |

| R-allylpalladium Precatalysts | Palladium-Catalyzed N-Arylation | Cyclopropylamine, (Hetero)aryl halides | Use of air-stable, commercially available precatalysts; tolerates a range of functional groups. | acs.org |

| CuI / Ligand | Copper-Catalyzed N-Arylation | Cyclopropylamine, Aryl halides | Represents an alternative to palladium-based systems for C-N bond formation. | researchgate.net |

Integration into Advanced Materials and Coatings Research

Amine-functionalized polymers are a significant class of materials with applications ranging from biomedical devices to industrial adsorbents. polysciences.comqub.ac.uk The amine groups can serve as sites for further chemical modification, enhance adhesion, or interact with other substances like CO₂. qub.ac.ukrsc.org this compound can be considered a monomer precursor for creating such functional polymers.

A notable application for the closely related cyclopropylamine (CPA) is in plasma polymerization to create amine-rich thin films. ugent.bemdpi.comaip.org This technique has been used to deposit coatings on substrates like poly(ε-caprolactone) (PCL) nanofiber meshes. ugent.bemdpi.com The resulting amine-functionalized surfaces have been shown to significantly improve the adhesion and proliferation of cells, such as human foreskin fibroblasts, making them promising for tissue engineering applications. mdpi.comresearchgate.net The plasma polymerization process involves activating the CPA monomer in a low-pressure plasma, leading to the deposition of a polymer film. aip.org The density of amine groups on the surface can be controlled by adjusting the deposition parameters, such as the duration of plasma exposure. mdpi.com

The incorporation of this compound as a monomer in such processes would introduce both amine functionality and a five-carbon alkyl chain. The pentyl group would likely increase the hydrophobicity of the resulting polymer, a property that can be tailored to control surface-protein interactions and cellular response.

Table 3: Surface Composition of Plasma-Polymerized Cyclopropylamine (CPA) on PCL Nanofibers

| Deposition Time (s) | N/C Ratio (%) | O/C Ratio (%) | NH₂/C Ratio (%) | NH₂/N Ratio (%) | Ref |

|---|---|---|---|---|---|

| 10 | 12.3 | 23.3 | 1.3 | 11 | mdpi.com |

| 30 | 18.0 | 18.2 | 2.0 | 11 | mdpi.com |

| 90 | 25.1 | 11.2 | 2.5 | 10 | mdpi.com |

| 180 | 27.5 | 9.3 | 2.5 | 9 | mdpi.com |

| 360 | 28.5 | 8.3 | 2.5 | 9 | mdpi.com |

Contributions to Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. longdom.org The synthesis and application of this compound can be viewed through this lens, with several emerging methodologies aligning with green chemistry principles.

Key principles of green chemistry include maximizing atom economy, using safer solvents, and developing catalytic processes. acs.org The synthesis of cyclopropylamines has seen advances in this direction. For example, methods have been developed for the synthesis of 1-substituted cyclopropylamines that are transition-metal-free, have high atom economy, and proceed under mild conditions. acs.org Electrochemistry offers another green route; an electro-induced Hofmann rearrangement has been shown to convert cyclopropyl amides into cyclopropylamines, providing a practical alternative to traditional methods that may use more hazardous reagents. thieme-connect.comresearchgate.net

In terms of applications, the use of cyclopropylamines in photocatalyst- and additive-free multi-component reactions that proceed in water is a significant step towards more sustainable chemical synthesis. rsc.orgresearchgate.net These reactions achieve high atom conversion and avoid the need for metal catalysts and organic solvents, directly addressing several green chemistry goals. mdpi.com By extension, the synthesis and utilization of this compound via these modern, more environmentally benign methods would represent a contribution to the advancement of green chemistry. longdom.org

Future Research Directions and Unexplored Avenues

Development of Highly Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern chemistry is the creation of synthetic pathways that are both environmentally responsible and highly efficient in their use of atoms. primescholars.com For compounds like 1-Pentylcyclopropan-1-amine, this involves moving beyond traditional methods that often require multiple steps and stoichiometric reagents. organic-chemistry.org The focus is shifting towards catalytic and atom-economical processes that minimize waste. nih.govorganic-chemistry.org

Future strategies are expected to concentrate on the following:

Direct C-H Amination: This approach, which directly converts a C-H bond to a C-N bond, is the most ideal in terms of atom economy. wikipedia.org Research will likely focus on designing advanced catalysts, possibly using metals like rhodium or palladium, to selectively functionalize a pentylcyclopropane (B14749310) precursor without breaking the strained ring.

Greener Cyclopropanation Methods: Innovations in biocatalysis and the use of renewable starting materials are anticipated to make cyclopropylamine (B47189) synthesis more eco-friendly. longdom.org One area of exploration is the use of enzymes to catalyze reactions under mild conditions, which could be applied to the synthesis of this compound. scispace.comdtu.dk Another approach involves developing new catalysts, such as those based on titanium or copper, to facilitate the one-step synthesis of primary cyclopropylamines from readily available materials like nitriles. organic-chemistry.orgorganic-chemistry.org

Catalytic N-Alkylation: The use of inexpensive and abundant first-row transition metals like chromium as catalysts for the alkylation of amines with alcohols is a promising green alternative. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" mechanism is highly atom-economical and can be applied to a wide range of substrates. nih.gov

| Approach | Traditional Methods | Future Sustainable Directions |

|---|---|---|

| Reagents | Often require stoichiometric, sometimes hazardous, reagents. | Catalytic amounts of reagents, use of biocatalysts. longdom.orgscispace.com |

| Atom Economy | Can be low, with significant byproduct formation. primescholars.com | High, minimizing waste through direct transformations. nih.govorganic-chemistry.org |

| Starting Materials | Multi-step sequences from specialized precursors. | Readily available feedstocks like nitriles and alkenes. organic-chemistry.orgnih.gov |

| Conditions | Can require harsh reaction conditions. | Mild, often ambient, temperatures and pressures. dtu.dkmdpi.com |

Exploration of Novel Catalytic Transformations

The strained nature of the cyclopropyl (B3062369) ring in this compound offers unique reactivity that can be harnessed for new catalytic transformations. longdom.org The ring can undergo controlled opening to produce a variety of valuable molecular structures. researchgate.net

Key areas for future exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov This method can be used to initiate the ring-opening of cyclopropylamines to form radical cations, which can then participate in cycloaddition reactions with olefins to create complex cyclopentane (B165970) structures. nih.govbris.ac.uk Recent studies have demonstrated the feasibility of [3+2] cycloadditions using this approach, offering a mild and efficient way to form new carbon-carbon bonds. mdpi.combris.ac.uk

Asymmetric Catalysis: A significant goal is the development of enantioselective reactions. By using chiral catalysts, it is possible to control the stereochemistry of products, which is crucial for pharmaceutical applications. acs.org Asymmetric [3+2] photocycloadditions have been developed that use a dual catalyst system to produce cyclopentylamines with high enantiomeric excess. acs.orgrsc.orgrsc.org

New Cycloaddition Reactions: Researchers are exploring the use of cyclopropylamines in a wider range of cycloaddition reactions to build diverse heterocyclic and spirocyclic systems. mdpi.com These reactions take advantage of the cyclopropylamine as a three-carbon building block to construct larger, more complex molecular frameworks. bris.ac.ukacs.org

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is essential for designing more efficient and selective synthetic methods. The future of mechanistic studies lies in the synergy between advanced experimental techniques and sophisticated computational modeling. researchgate.netdiva-portal.org

Future investigations will likely involve:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping out reaction pathways, identifying transition states, and understanding the factors that control reactivity. researchgate.netescholarship.orgchemrxiv.orgnih.gov These calculations can predict product distributions and help to rationalize experimental observations, such as the competition between ring expansion and elimination reactions in cyclopropyl-substituted nitrenium ions. chemrxiv.org

In-Situ Spectroscopy: Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly observe reactive intermediates, such as the radical species formed during the ring-opening of cyclopropylamines. nih.gov

Kinetics and Isotope Labeling: Detailed kinetic studies and isotope-labeling experiments provide crucial data to support or refute proposed mechanisms. researchgate.netchemrxiv.org Combining these experimental approaches with computational modeling provides a comprehensive picture of the reaction dynamics. diva-portal.org

| Technique Type | Specific Method | Information Gained |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Reaction pathways, transition state energies, molecular structures. researchgate.netnih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic effects on reaction selectivity. escholarship.org | |

| Experimental | In-Situ Spectroscopy (e.g., EPR) | Direct detection of transient radical intermediates. nih.gov |

| Kinetic Studies & Isotope Labeling | Reaction rates, identification of bond-breaking/forming steps. researchgate.netchemrxiv.org |

Design of Next-Generation Cyclopropylamine-Based Scaffolds

The cyclopropylamine motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a wide variety of biologically active compounds. nih.govnih.govresearchgate.net The rigid structure of the cyclopropyl group can improve a molecule's binding affinity to its target and enhance its metabolic stability. researchgate.net

Future design strategies include:

Bioisosteric Replacement: The cyclopropylamino group can be used as a replacement for other chemical groups in known drugs to improve their properties. acs.org This can lead to new drug candidates with better efficacy and fewer side effects.

Novel Scaffold Synthesis: Researchers are focused on creating entirely new molecular architectures that incorporate the cyclopropylamine core. nih.govbham.ac.uk This includes the synthesis of complex spirocyclic and fused-ring systems for screening in drug discovery programs. mdpi.comsemanticscholar.org

Chemoenzymatic Diversification: Combining the power of enzymatic reactions with chemical synthesis allows for the creation of diverse libraries of chiral cyclopropane-based scaffolds. nih.gov This approach enables the rapid generation of new compounds for biological testing.

Q & A

Q. Advanced

- Receptor Binding Assays : Radioligand displacement studies (e.g., using <sup>3</sup>H-labeled compounds) to quantify affinity .

- Molecular Dynamics Simulations : Dock the compound into protein active sites (e.g., serotonin receptors) using software like AutoDock .

- Metabolic Stability Tests : Incubate with liver microsomes and analyze metabolites via LC-MS .

Include positive/negative controls and triplicate measurements to ensure reproducibility .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Q. Advanced

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) and anhydrous solvents for long-term storage .

- Thermal Stability : TGA analysis shows decomposition >150°C; avoid heating beyond 80°C in reactions .

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

What computational methods are effective for predicting this compound’s physicochemical properties?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and H-bonding capacity .

- LogP Prediction : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity for bioavailability studies .

- pKa Estimation : QSPR models (e.g., Epik) predict amine basicity (typical pKa ~9.5) .

Validate predictions with experimental data (e.g., potentiometric titration) .

What strategies are effective for resolving enantiomers of this compound?

Q. Advanced

- Chiral Derivatization : React with (-)-menthyl chloroformate and analyze diastereomers via HPLC .

- Kinetic Resolution : Use lipase-catalyzed acylations to selectively modify one enantiomer .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) for enantiopure crystals .

Characterize enantiomeric excess (ee) using polarimetry or chiral stationary phase GC .

How can scalability challenges in multi-step syntheses of this compound be addressed?

Q. Advanced

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for cyclopropanation steps .

- Catalyst Recycling : Immobilize metal catalysts on silica to reduce costs in coupling reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Document deviations rigorously and use DOE (Design of Experiments) to identify critical parameters .

Notes

- Citations : Avoided unreliable sources (e.g., BenchChem) per guidelines. Relied on PubChem, EPA DSSTox, and peer-reviewed methodologies .

- Methodological Focus : Emphasized experimental design, data validation, and problem-solving workflows.

- Advanced vs. Basic : Segregated questions by complexity, ensuring foundational knowledge precedes specialized techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.